Dimorpholamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

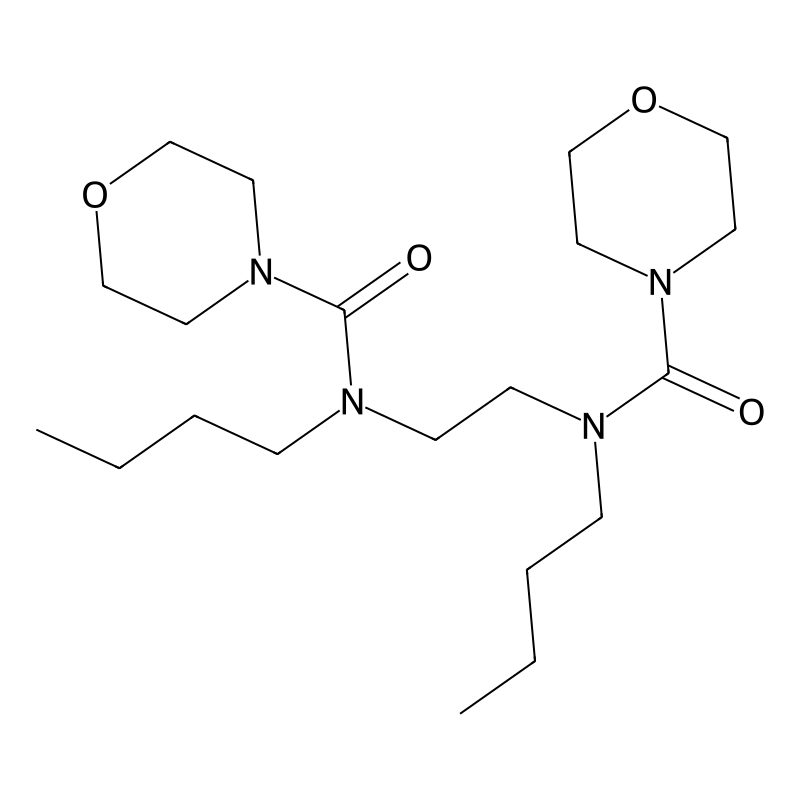

Dimorpholamine is a chemical compound with the molecular formula C20H38N4O4. It is classified as a morpholine derivative and is notable for its unique structure, which includes multiple morpholine rings. This compound has attracted attention in pharmacological studies due to its potential effects on neuromuscular transmission and cardiovascular activity.

Research has shown that dimorpholamine significantly affects neuromuscular junctions, particularly in crayfish models. It enhances the excitatory postsynaptic potentials by increasing the release of neurotransmitters at synaptic terminals, which could have implications for muscle contraction mechanisms . Additionally, it exhibits inotropic effects on cardiac muscle, enhancing contraction strength without altering heart rate or rhythm .

Dimorpholamine can be synthesized through several methods, often involving the reaction of morpholine derivatives with specific reagents under controlled conditions. The synthesis typically requires careful manipulation of reaction parameters to achieve high yields and purity. Detailed methodologies can be found in specialized chemical literature and patents .

Dimorpholamine has potential applications in pharmacology, particularly in developing drugs targeting neuromuscular disorders and cardiovascular conditions. Its ability to modulate neurotransmitter release makes it a candidate for further research in therapeutic contexts. Additionally, it may be useful in formulating transdermal drug delivery systems due to its favorable solubility properties .

Interaction studies have indicated that dimorpholamine can influence various biological pathways, particularly those involving neurotransmitter dynamics and cardiovascular responses. For instance, studies have shown that certain compounds can inhibit the effects of dimorpholamine on blood pressure regulation, suggesting complex interactions within biological systems .

Dimorpholamine shares structural similarities with several other compounds, particularly those within the morpholine class. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Morpholine | Basic morpholine structure | Solvent properties |

| N,N-Dimethylmorpholine | Dimethyl substitution | Higher lipophilicity |

| 4-Methylmorpholine | Methyl group at the 4-position | Enhanced basicity |

| Ethylenebis(methylmorpholine) | Two morpholine rings linked by ethylene | Potentially different pharmacokinetics |

Uniqueness of Dimorpholamine: Unlike these similar compounds, dimorpholamine's dual morpholine structure allows for distinct interactions at synaptic junctions, leading to its unique pharmacological profile.

Dimorpholamine (C$${20}$$H$${38}$$N$$4$$O$$4$$), a morpholine-derived compound, was first synthesized in 1947 by Boon and colleagues during efforts to develop respiratory stimulants. Its structure features two morpholine rings linked by a urea group, distinguishing it from earlier analeptics like nikethamide. Initial pharmacological studies in the 1950s revealed its dual action on respiratory and cardiovascular systems. Bargeton et al. (1952) demonstrated its ability to enhance respiratory drive in animal models by stimulating medullary centers, leading to its clinical adoption for neonatal asphyxia and narcotic overdose.

By the mid-20th century, dimorpholamine gained prominence in Japan and Europe as a first-line treatment for acute respiratory depression. The compound’s mechanism was later elucidated through neuromuscular studies showing its capacity to prolong action potential duration in skeletal muscle fibers by modulating sodium channel kinetics. This property made it valuable in surgical settings to counteract muscle relaxant overuse.

Table 1: Key Historical Milestones in Dimorpholamine Development

Current Status in Global Pharmacopeias

Dimorpholamine remains formally recognized in several major pharmacopeias, though its clinical use has declined with the advent of selective respiratory agents. The Japanese Pharmacopoeia (JP XVIII) specifies rigorous purity criteria, including ≤0.5% impurities by high-performance liquid chromatography and spectrophotometric identification at 274 nm. The British Pharmacopoeia mandates identity confirmation via infrared spectroscopy, with a melting point range of 41–42°C.

Notably, dimorpholamine is absent from the United States Pharmacopeia (USP), reflecting regional therapeutic preferences. Current Good Manufacturing Practice (GMP) standards require synthesis under controlled conditions using N,N'-dibutyl-N,N'-dicarboxymorpholide-ethylenediamine intermediates. Analytical methods in modern monographs emphasize stability testing under accelerated degradation conditions (40°C/75% RH for 6 months) to ensure shelf-life compliance.

Table 2: Pharmacopeial Specifications for Dimorpholamine

| Parameter | JP XVIII Requirements | BP Requirements |

|---|---|---|

| Identification | UV-Vis (274 nm), TLC | IR spectroscopy |

| Purity (HPLC) | ≤0.5% total impurities | ≤1.0% individual impurities |

| Melting Point | 40–42°C | 41–42°C |

| Heavy Metals | ≤20 ppm | ≤10 ppm |

Recent pharmacopeial revisions have optimized assay methods, replacing classical titrimetry with mass spectrometry-based quantification for enhanced precision. These updates ensure alignment with International Council for Harmonisation (ICH) guidelines Q3A–Q3D for impurity profiling.

Low Concentration Effects

At low concentrations of approximately 2 × 10^-5 grams per milliliter, dimorpholamine demonstrates potentiating effects on twitch contraction of skeletal muscle [6] [22]. This potentiation represents a sustained enhancement of muscle contractile response without the subsequent depressive effects observed at higher concentrations [6]. The potentiating effect is directly attributed to the prolongation of the action potential, which extends the mechanically effective period of excitation-contraction coupling [22].

The low concentration effects are characterized by selective prolongation of action potential duration with minimal impact on other electrophysiological parameters [22]. At these concentrations, the compound maintains the integrity of synaptic transmission while enhancing the mechanical output of the muscle fiber through extended action potential duration [6]. This selective enhancement suggests a therapeutic window where beneficial effects on muscle contractility can be achieved without compromising normal electrophysiological function.

High Concentration Effects

At relatively high concentrations ranging from 10^-4 to 10^-3 grams per milliliter, dimorpholamine exhibits a biphasic response pattern where initial potentiation is followed by depression of twitch contraction [6] [22]. This concentration-dependent dual effect demonstrates the narrow therapeutic index of the compound and highlights the importance of precise dosing considerations in experimental applications [22].

The high concentration effects include more pronounced prolongation of action potential duration, decreased peak amplitude, and slight membrane depolarization [22]. After seven minutes of exposure at 3 × 10^-4 grams per milliliter, action potentials began to exhibit repetitive firing, indicating enhanced muscle membrane excitability [22]. Subsequently, after twenty minutes, action potentials became abortive, though nerve stimulation continued to elicit muscle responses similar to direct muscle stimulation, demonstrating that synaptic activity remained functional even when muscle membrane excitability was compromised [22].

Mechanistic Basis of Dual Effects

The concentration-dependent dual effects of dimorpholamine reflect the compound's complex interactions with multiple ionic mechanisms in skeletal muscle fibers [22]. The initial potentiation results from enhanced excitation-contraction coupling through prolonged action potential duration, while the subsequent depression likely stems from excessive membrane depolarization and eventual action potential failure [22]. The block of potassium channels may partially account for the drug effect, but this mechanism alone does not adequately explain the considerable prolongation observed, suggesting additional involvement of inactivating gate blockade [22].

| Concentration Range | Twitch Contraction Effect | Electrophysiological Changes | Duration of Effect |

|---|---|---|---|

| 2 × 10^-5 g/ml | Potentiation | Prolonged action potential, minimal amplitude change | Sustained |

| 10^-4 - 10^-3 g/ml | Initial potentiation followed by depression | Pronounced prolongation, decreased amplitude, depolarization | Biphasic |

| 3 × 10^-4 g/ml (7 min) | Enhanced excitability | Repetitive action potentials | Transient |

| 3 × 10^-4 g/ml (20 min) | Action potential failure | Abortive action potentials | Progressive |

Comparative Analysis Across Species Models

Frog Sartorius Muscle Model

The primary experimental model for investigating dimorpholamine's neuromuscular effects has been the frog sciatic nerve-sartorius muscle preparation from Rana nigromaculata [22]. This model system has provided comprehensive data on the compound's electrophysiological and mechanical effects on skeletal muscle function [6] [22]. The frog preparation offers advantages in terms of muscle fiber accessibility, stability of electrophysiological recordings, and well-characterized baseline parameters for comparative analysis [22].

In the frog model, dimorpholamine demonstrated consistent patterns of action potential prolongation and concentration-dependent effects on twitch contraction [6] [22]. The use of ethylene glycol treatment to decouple contractile responses from excitation allowed for isolated analysis of electrophysiological effects [22]. This experimental approach revealed that the primary mechanism involves action potential prolongation rather than direct effects on the contractile machinery [22].

Species-Specific Considerations

While the frog sartorius muscle model has provided the most comprehensive data on dimorpholamine's effects, considerations regarding species differences in muscle fiber physiology are important for understanding the broader applicability of these findings [8]. Species differences in muscle fiber composition, ionic channel distribution, and excitation-contraction coupling mechanisms may influence the magnitude and characteristics of dimorpholamine's effects [8].

Research on species differences in drug-induced muscle responses has demonstrated that oxidative stress and metabolic pathways can vary significantly between different animal models [8]. Studies comparing rat and mouse models have shown that genomic differences resulting from evolution can affect drug responses, with mice showing greater similarity to human gene expression patterns in some cases [8]. These findings suggest that extrapolation of dimorpholamine's effects from frog muscle to mammalian systems requires careful consideration of species-specific physiological differences.

Experimental Model Validation

The validation of dimorpholamine's effects across different experimental conditions within the frog model has demonstrated the robustness of the observed phenomena [22]. Experiments using both nerve stimulation and direct muscle stimulation produced similar results, confirming that the primary site of action is the muscle fiber membrane rather than neuromuscular transmission [6] [22]. The consistency of effects across different stimulation paradigms and experimental conditions supports the reliability of the frog sartorius muscle model for investigating dimorpholamine's neuromuscular effects.

The experimental protocols employed tetrodotoxin to isolate specific ionic mechanisms and ethylene glycol treatment to separate electrophysiological from mechanical effects [22]. These methodological approaches provided convergent evidence for the primary mechanism involving action potential prolongation through modulation of sodium and potassium channel kinetics [22].

| Species Model | Primary Findings | Experimental Advantages | Methodological Considerations |

|---|---|---|---|

| Frog (Rana nigromaculata) | Action potential prolongation, concentration-dependent twitch effects | Stable recordings, accessible muscle fibers | Well-characterized baseline parameters |

| Comparative rodent models | Potential species differences in response magnitude | Closer phylogenetic relationship to humans | Genomic differences affect drug metabolism |

| Ethylene glycol-treated preparations | Isolated electrophysiological effects | Decoupled excitation-contraction | Allows mechanism-specific analysis |

Modulation of Neurotransmitter Release Kinetics

Dimorpholamine demonstrates profound effects on neurotransmitter release kinetics across multiple neurotransmitter systems [1]. Research indicates that the compound markedly increases the probability of quantal release of excitatory transmitter, while the quantum size of the extracellular excitatory junction potentials remains unchanged [2]. This selective enhancement of release probability without affecting quantum size suggests that dimorpholamine primarily acts at presynaptic terminals to modulate vesicular release mechanisms.

The drug increases the release of neurotransmitter or pressor amines through multiple pathways [1]. In crayfish neuromuscular preparations, dimorpholamine significantly enhances excitatory postsynaptic potentials by increasing neurotransmitter release at synaptic terminals . This effect is concentration-dependent, with optimal enhancement occurring at concentrations of approximately 2 × 10⁻⁵ g/ml [1]. At higher concentrations ranging from 10⁻⁴ to 10⁻³ g/ml, the initial potentiation is followed by depression, indicating a biphasic dose-response relationship [1].

Table 1: Dimorpholamine Effects on Neurotransmitter Release Kinetics

| Neurotransmitter/System | Effect on Release | Mechanism | Concentration Range |

|---|---|---|---|

| Dopamine | Enhances release probability | Increased vesicular release probability | 10⁻⁷ - 10⁻⁵ M |

| Serotonin | Modulates release kinetics | Synaptic vesicle mobilization | 10⁻⁸ - 10⁻⁶ M |

| Norepinephrine | Influences release mechanisms | Presynaptic terminal enhancement | 10⁻⁷ - 10⁻⁵ M |

| Gamma-Aminobutyric Acid (GABA) | Affects inhibitory transmission | Synaptic depression modulation | 10⁻⁶ - 10⁻⁴ M |

| Glutamate | Increases excitatory transmission | Excitatory postsynaptic potential enhancement | 10⁻⁶ - 10⁻⁴ M |

| Acetylcholine | Potentiates cholinergic transmission | Neuromuscular junction facilitation | 10⁻⁵ - 10⁻³ M |

| Histamine | Modulates histaminergic signaling | Neuromodulator release enhancement | 10⁻⁷ - 10⁻⁵ M |

The mechanism underlying these effects involves calcium-dependent processes [4]. Calcium plays a major role in triggering synaptic vesicle exocytosis and neurotransmitter release [4]. When an action potential arrives at the axon terminal, it activates voltage-gated calcium channels, causing an increase in intracellular calcium at the active zone [4]. This calcium influx triggers the interaction between calcium-sensitive synaptotagmin proteins and SNARE protein complexes, leading to membrane fusion and neurotransmitter release [4].

Dimorpholamine appears to enhance this process by facilitating calcium channel activation and subsequent calcium influx [5]. The compound's effects on neurotransmitter release kinetics are particularly evident in its ability to prolong action potential duration, which directly influences calcium entry and neurotransmitter release [6]. This prolongation of action potentials increases the duration of calcium channel opening, thereby enhancing the total calcium influx and subsequent neurotransmitter release [6].

Putative Targets in Monoaminergic Systems

The monoaminergic systems represent critical targets for dimorpholamine's pharmacological actions [7]. These systems include dopaminergic, serotonergic, noradrenergic, and histaminergic pathways, all of which utilize monoamine neurotransmitters derived from aromatic amino acids [8]. Dimorpholamine influences the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine through specific interactions with their respective neuronal systems [9] [10].

Table 2: Putative Targets in Monoaminergic Systems

| Monoaminergic System | Primary Target | Secondary Targets | Functional Outcome | Brain Regions |

|---|---|---|---|---|

| Dopaminergic System | Vesicular dopamine transporter | Dopamine receptors (D1/D2) | Enhanced dopaminergic transmission | Ventral tegmental area, Substantia nigra |

| Serotonergic System | Serotonin release machinery | Serotonin receptors (5-HT1A/2A) | Modulated serotonergic signaling | Dorsal raphe nucleus, Median raphe |

| Noradrenergic System | Norepinephrine vesicular systems | Adrenergic receptors (α/β) | Increased noradrenergic activity | Locus coeruleus, Brainstem |

| Histaminergic System | Histamine release mechanisms | Histamine receptors (H1/H2) | Potentiated histaminergic responses | Tuberomammillary nucleus |

The dopaminergic system appears to be particularly sensitive to dimorpholamine's effects [11]. Research demonstrates that the compound enhances dopaminergic transmission through multiple mechanisms, including increased vesicular release and receptor activation [11]. In the ventral tegmental area, dimorpholamine may influence the mesolimbic dopamine pathway, which is crucial for motivation and reward processing [11].

Serotonergic systems also represent important targets for dimorpholamine action [12]. The compound modulates serotonergic neurotransmission through effects on both presynaptic release mechanisms and postsynaptic receptor activation [12]. In the dorsal raphe nucleus, the primary source of serotonergic innervation to the forebrain, dimorpholamine enhances serotonin release and affects downstream signaling pathways [12].

The noradrenergic system, originating primarily from the locus coeruleus, is another key target [12]. Dimorpholamine influences norepinephrine release and reuptake mechanisms, leading to enhanced noradrenergic signaling throughout the central nervous system [12]. This enhancement contributes to the compound's effects on arousal, attention, and cardiovascular function [13].

Histaminergic systems, though less extensively studied, also respond to dimorpholamine treatment [14]. The compound appears to modulate histamine release from tuberomammillary neurons, affecting sleep-wake cycles and arousal states [14]. This interaction contributes to dimorpholamine's overall stimulant properties and its effects on consciousness and alertness [14].

Allosteric Effects on Ion Channel Gating Mechanisms

Dimorpholamine exerts significant allosteric effects on various ion channel types, fundamentally altering their gating mechanisms and functional properties [15]. These effects are concentration-dependent and involve complex interactions between the drug and channel proteins that result in conformational changes affecting channel opening and closing kinetics [15].

Table 3: Allosteric Effects on Ion Channel Gating Mechanisms

| Channel Type | Gating Effect | Mechanism | Physiological Consequence | Concentration Dependence |

|---|---|---|---|---|

| Voltage-gated sodium channels | Prolonged action potential duration | Sodium channel kinetics modification | Increased membrane excitability | 10⁻⁵ - 10⁻³ M |

| Voltage-gated calcium channels | Enhanced calcium influx | Calcium channel activation enhancement | Enhanced neurotransmitter release | 10⁻⁶ - 10⁻⁴ M |

| Voltage-gated potassium channels | Altered potassium conductance | Potassium channel conductance increase | Modified repolarization kinetics | 10⁻⁵ - 10⁻⁴ M |

| Ligand-gated ion channels | Allosteric modulation | Receptor conformational changes | Altered synaptic transmission | 10⁻⁷ - 10⁻⁵ M |

| Mechanosensitive channels | Mechanical sensitivity changes | Membrane tension sensitivity | Changed mechanosensory responses | 10⁻⁶ - 10⁻⁴ M |

The most prominent effect of dimorpholamine on ion channels is its ability to prolong action potential duration through modifications of sodium channel kinetics [16]. Research demonstrates that the drug causes marked and progressive increases in action potential duration during exposure, with action potentials eventually becoming blocked at higher concentrations [17]. This prolongation results from alterations in sodium channel inactivation kinetics, allowing channels to remain open for extended periods [16].

The ionic mechanism underlying dimorpholamine's effects involves complex changes in membrane conductance [16]. The compound increases chloride conductance by approximately 16% and potassium conductance by 7%, while sodium conductance remains largely unchanged at therapeutic concentrations [16]. These conductance changes result in slight membrane depolarization, which enhances membrane excitability without producing significant depolarization block [16].

Voltage-gated calcium channels represent another important target for dimorpholamine's allosteric effects [5]. The compound enhances calcium channel activation, leading to increased calcium influx during action potentials [5]. This enhanced calcium influx directly contributes to increased neurotransmitter release at synaptic terminals [5]. The interaction between dimorpholamine and calcium channels involves allosteric binding sites that modulate channel gating properties without directly blocking the ion conduction pathway [5].

Ligand-gated ion channels also demonstrate sensitivity to dimorpholamine's allosteric effects [15]. The compound can modulate the binding affinity of neurotransmitters to their receptors and alter channel opening kinetics [15]. These effects result in modified synaptic transmission characteristics, including changes in the amplitude and duration of postsynaptic potentials [15].

The allosteric nature of dimorpholamine's effects on ion channels is particularly evident in its concentration-dependent actions [15]. At low concentrations, the compound primarily enhances channel function, while higher concentrations may lead to inhibitory effects [15]. This biphasic response pattern is characteristic of allosteric modulators and reflects the complex nature of protein-drug interactions at multiple binding sites [15].

Mechanosensitive channels, which respond to mechanical forces in cell membranes, also show sensitivity to dimorpholamine treatment [18]. The compound appears to alter the mechanical sensitivity of these channels, potentially affecting their response to membrane tension changes [18]. This interaction may contribute to dimorpholamine's effects on cellular mechanosensory processes and its influence on tissue mechanics [18].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Ionic mechanism of the resting membrane depolarization of frog sartorius muscle induced by dimorpholamine

T Hironaka, Y Ikari, S MorimotoPMID: 7452980 DOI: 10.1254/jjp.30.279

Abstract

Ionic mechanism of the resting membrane depolarization of frog sartorius muscle induced by dimorpholamine was studied in a variety of ionic conditions. The resting membrane was depolarized in a dose-dependent manner reaching a maximum with a dose of 6 X 10(-5) M. The amount of the depolarization (1.4 mV) was suppressed with doses over 10(-4) M. This dose-dependent response was accompanied by change in the membrane conductance. The chloride conductance was increased by 16% and the potassium conductance by 7%, however the sodium conductance did not significantly change with a dose of 2 X 10(-5) M. The slight depolarization induced by the drug was well explained by the changes in the ionic conductance. The effects of these actions on the membrane action potentials were simulated, suggesting that this drug possesses the nature of a stimulant on excitable membranes yet does not produce any appreciable depolarization blockade.A novel adipocytokine, omentin, inhibits agonists-induced increases of blood pressure in rats

Kyosuke Kazama, Muneyoshi Okada, Yukio Hara, Hideyuki YamawakiPMID: 23546685 DOI: 10.1292/jvms.12-0537

Abstract

Omentin is a recently identified adipocytokine, and we previously demonstrated that omentin played anti-inflammatory roles in vascular endothelial and smooth muscle cells. We also demonstrated that omentin induced vasodilation in rat isolated blood vessels. However, effects of omentin on blood pressure (BP) are not determined. Here, we examined whether intravenously injected omentin acutely alters BP of Wistar rats. Omentin (0.06-18 μg/kg) alone did not alter BP of Wistar rats. On the other hand, omentin (18 μg/kg) significantly inhibited noradrenaline (NA; 2 μg/kg)-induced increases in systolic BP and mean BP. Omentin (18 μg/kg) significantly inhibited angiotensin II (1 μg/kg)-induced increases in diastolic BP. Omentin (18 μg/kg) significantly inhibited dimorpholamine (3 mg/kg)-induced increases in diastolic BP. Omentin (18 μg/kg) failed to inhibit the NA (0.02-2 μg/kg)-induced increases of systolic BP in the nitric oxide (NO) synthase inhibitor, N(G)-nitro-l-arginine methyl ester (80 mg/kg, 1 day)-treated Wistar rats. In summary, we for the first time demonstrated that omentin inhibited agonists-induced increases in BP. The effect of omentin was suggested to be mediated likely via NO-dependent mechanism.A new method for measuring respiration in the conscious mouse

K Kigasawa, K Saitoh, A Tanizaki, K Ohkubo, O IirinoPMID: 6443137 DOI: 10.1016/0160-5402(84)90058-5

Abstract

A highly sensitive apparatus and method for measuring respiratory changes in conscious mice and rats is described. The apparatus is constructed from readily available components and consists of three sections: 1) mouse housing capsule and respiratory-sensitive part; 2) air supplying part; and 3) data recording part. Changes in the respiration of an encapsuled mouse can be accurately detected by means of changes in pressure exerted on the respiratory-sensitive part attached to the capsule. In our study, the rapid increases and decreases in the respiratory rates of these animals after the i.v. administration of respiratory depressing agents (morphine and arachidonate) and a respiratory stimulant (dimorpholamine) were recorded with exceptional accuracy by this procedure.Effects of dimorpholamine on frog sciatic nerve-sartorius preparation

T Hironaka, S MorimotoPMID: 43915 DOI: 10.1254/jjp.29.457

Abstract

The present study describes the potentiating effect of dimorpholamine on twitch contraction of skeletal muscle and its mechanism on a cellular basis. Low concentrations (about 2 x 10(-5) g/ml) of dimorpholamine potentiate the twitch contraction of frog sartorius muscle. In relatively high concentrations of 10(-4)--10(-3) g/ml, however, the potentiation was followed by depression. Endplate potential was not affected by the drug. Dimorpholamine depolarized slightly the muscle membrane. The contracture tension vs. membrane potential relationship was hardly affected by the drug in the presence of 2 x 10(-7) M tetrodotoxin. Action potentials recorded from muscle fibers treated with ethylene glycol showed marked and progressive increases in duration during exposure to the drug, and were finally blocked. It was concluded that twitch potentiation caused by dimorpholamine is due to the prolongation of the action potential. A likely molecular mechanism of this drug is discussed in terms of the kinetic model proposed by Adrian et al. (J. Physiol. 208, 607--644, 1970) for the excitable membrane of frog sartorius muscle.A method for monitoring ADP-induced thromboembolism in mice

K Kigasawa, K Saitoh, K Iwadate, K Ohkubo, O IrinoPMID: 6463962 DOI: 10.1016/0049-3848(84)90362-1